molecular formula C10H17N3O2 B14373159 4-(Diethoxymethyl)-6-methylpyrimidin-2-amine CAS No. 89949-35-9

4-(Diethoxymethyl)-6-methylpyrimidin-2-amine

Cat. No.: B14373159
CAS No.: 89949-35-9
M. Wt: 211.26 g/mol
InChI Key: FJZJVGQUXOSZRU-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)-6-methylpyrimidin-2-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 4-(Diethoxymethyl)-6-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-6-methylpyrimidine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the diethoxymethyl group, typically using diethoxymethyl chloride in the presence of a catalyst like triethylamine .

Chemical Reactions Analysis

4-(Diethoxymethyl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

4-(Diethoxymethyl)-6-methylpyrimidin-2-amine has found applications in various scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research has shown that derivatives of this compound exhibit promising pharmacological activities, making it a candidate for drug development.

    Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Diethoxymethyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

4-(Diethoxymethyl)-6-methylpyrimidin-2-amine can be compared with other similar pyrimidine derivatives, such as:

Properties

CAS No.

89949-35-9

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

4-(diethoxymethyl)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C10H17N3O2/c1-4-14-9(15-5-2)8-6-7(3)12-10(11)13-8/h6,9H,4-5H2,1-3H3,(H2,11,12,13)

InChI Key

FJZJVGQUXOSZRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NC(=NC(=C1)C)N)OCC

Origin of Product

United States

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